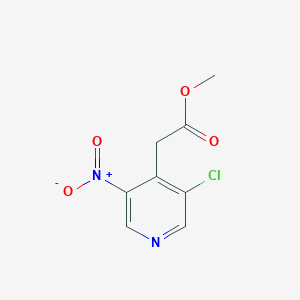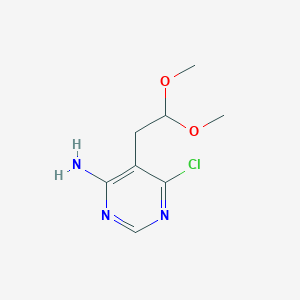
6-Chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine is a chemical compound with the molecular formula C8H12ClN3O2 It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position and a 2,2-dimethoxyethyl group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine typically involves the reaction of appropriate pyrimidine precursors with chloro and dimethoxyethyl substituents. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the 2,2-dimethoxyethyl group through alkylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine involves its interaction with specific molecular targets. The chloro and dimethoxyethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 5-chloro-2,4-diaminopyrimidine
- 6-chloro-2,4-dimethoxypyrimidine
- 5-(2,2-dimethoxyethyl)-2,4-diaminopyrimidine
Uniqueness
6-chloro-5-(2,2-dimethoxyethyl)-4-Pyrimidinamine is unique due to the specific combination of chloro and dimethoxyethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H12ClN3O2 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
6-chloro-5-(2,2-dimethoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3O2/c1-13-6(14-2)3-5-7(9)11-4-12-8(5)10/h4,6H,3H2,1-2H3,(H2,10,11,12) |
InChIキー |
XZLIOVFRMDIXOE-UHFFFAOYSA-N |
正規SMILES |
COC(CC1=C(N=CN=C1Cl)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


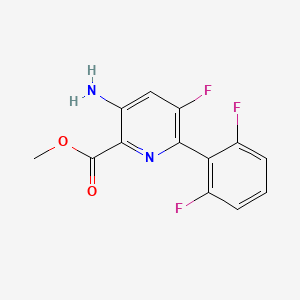


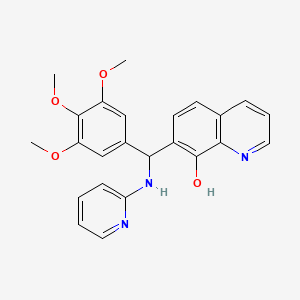

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
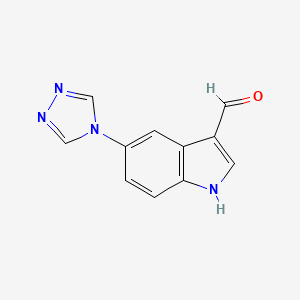
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
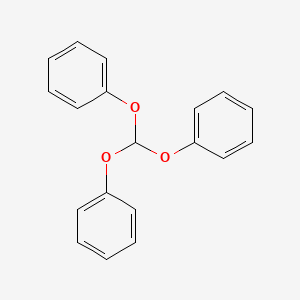
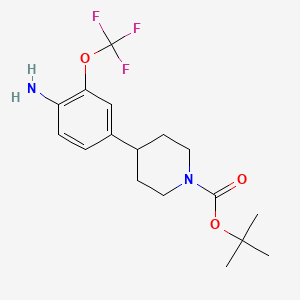
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
